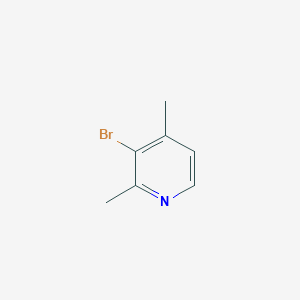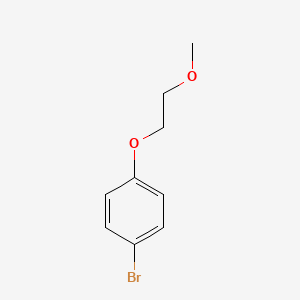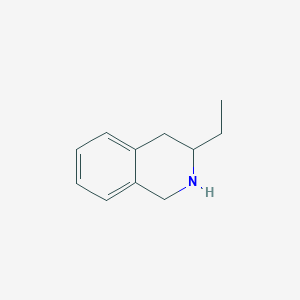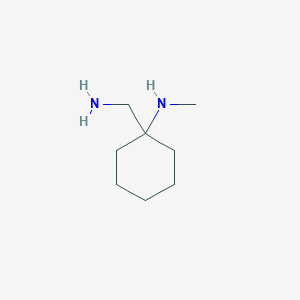
3'-Bromo-2,2,2-trifluoroacetophenone
Overview
Description
3’-Bromo-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C8H4BrF3O. It is a derivative of acetophenone, where the hydrogen atoms at the 2, 2, and 2 positions are replaced by fluorine atoms, and the hydrogen atom at the 3’ position of the benzene ring is replaced by a bromine atom. This compound is known for its use as an intermediate in organic synthesis and has applications in various chemical reactions .
Mechanism of Action
Target of Action
It is known that the compound can cause irritation to the skin and eyes, and can have specific target organ toxicity, affecting the respiratory system .
Mode of Action
It is known that similar compounds, such as 2,2,2-trifluoroacetophenone, can act as organocatalysts for the oxidation of tertiary amines and azines to n-oxides .
Biochemical Pathways
It is known that similar compounds can undergo condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3f polymers .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a density of 1637 g/mL at 25 °C . This could potentially impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3’-Bromo-2,2,2-trifluoroacetophenone. For instance, the compound should be stored at a temperature of 2-8°C . Additionally, adequate ventilation is necessary when handling the compound to avoid inhalation .
Biochemical Analysis
Biochemical Properties
3’-Bromo-2,2,2-trifluoroacetophenone plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The interactions between 3’-Bromo-2,2,2-trifluoroacetophenone and biomolecules are primarily mediated through its bromine and trifluoromethyl groups, which can form hydrogen bonds and van der Waals interactions with target molecules .
Cellular Effects
The effects of 3’-Bromo-2,2,2-trifluoroacetophenone on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3’-Bromo-2,2,2-trifluoroacetophenone has been shown to modulate the activity of kinases and phosphatases, which are crucial for cell signaling. Additionally, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 3’-Bromo-2,2,2-trifluoroacetophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis. Additionally, 3’-Bromo-2,2,2-trifluoroacetophenone can influence gene expression by interacting with transcription factors or epigenetic modifiers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Bromo-2,2,2-trifluoroacetophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3’-Bromo-2,2,2-trifluoroacetophenone is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat .
Dosage Effects in Animal Models
The effects of 3’-Bromo-2,2,2-trifluoroacetophenone vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. For example, high doses of 3’-Bromo-2,2,2-trifluoroacetophenone may cause oxidative stress, leading to cellular damage and apoptosis. It is essential to determine the optimal dosage to achieve the desired effects without causing toxicity .
Metabolic Pathways
3’-Bromo-2,2,2-trifluoroacetophenone is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3’-Bromo-2,2,2-trifluoroacetophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 3’-Bromo-2,2,2-trifluoroacetophenone may be transported into cells via organic anion transporters and distributed to various organelles, such as the mitochondria and endoplasmic reticulum .
Subcellular Localization
The subcellular localization of 3’-Bromo-2,2,2-trifluoroacetophenone is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Bromo-2,2,2-trifluoroacetophenone can be synthesized through the bromination of 2,2,2-trifluoroacetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3’ position of the benzene ring .
Industrial Production Methods: In an industrial setting, the production of 3’-Bromo-2,2,2-trifluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control .
Types of Reactions:
Substitution Reactions: 3’-Bromo-2,2,2-trifluoroacetophenone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in 3’-Bromo-2,2,2-trifluoroacetophenone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Substitution: Various substituted acetophenones depending on the nucleophile used.
Reduction: 3’-Bromo-2,2,2-trifluoro-1-phenylethanol.
Oxidation: 3’-Bromo-2,2,2-trifluorobenzoic acid or other oxidized derivatives.
Scientific Research Applications
3’-Bromo-2,2,2-trifluoroacetophenone is used in scientific research for various applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential use in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4’-Bromo-2,2,2-trifluoroacetophenone: Similar structure but with the bromine atom at the 4’ position.
2,2,2-Trifluoroacetophenone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-2,2,2-trifluoroacetophenone: Contains a chlorine atom instead of bromine, which affects its reactivity and chemical properties.
Uniqueness: 3’-Bromo-2,2,2-trifluoroacetophenone is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties. The bromine atom makes it highly reactive in nucleophilic substitution reactions, while the trifluoromethyl group enhances its stability and lipophilicity .
Properties
IUPAC Name |
1-(3-bromophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKNUXPHMQZTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562586 | |
| Record name | 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655-26-5 | |
| Record name | 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Bromo-2,2,2-trifluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














